molecular formula C12H9N3Na2O6S2 B3430084 Fast Yellow AB CAS No. 79873-36-2

Fast Yellow AB

Cat. No. B3430084
CAS RN: 79873-36-2
M. Wt: 401.3 g/mol
InChI Key: FPVGTPBMTFTMRT-UHFFFAOYSA-L
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Description

Fast Yellow AB is an azo dye . It used to be used as a food dye, designated in Europe by the E number E105 . It is now delisted in both Europe and USA and is forbidden if used in foods and drinks, as toxicological data has shown it is harmful . E105 has been implicated in non-atopic asthma .


Synthesis Analysis

Fast Yellow AB is synthesized through a wet impregnation process . The main objective of this research was to degrade real samples and laboratory-prepared samples sonophotocatalytically using a silver-impregnated ZnO photocatalyst .


Molecular Structure Analysis

Fast Yellow AB has the IUPAC name 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid . Its chemical formula is C12H11N3O6S2 and it has a molar mass of 357.36 g·mol−1 .


Chemical Reactions Analysis

Fast Yellow AB can be degraded via a sonophotocatalytic technique under optimum and enhanced conditions . Parameters including pH, dosage, dye concentration, scavengers, and effects of oxidizing agents were considered . Under optimal conditions, the degradation of Fast Yellow AB was 88.9% in 60 min .


Physical And Chemical Properties Analysis

Fast Yellow AB is a water-soluble azo dye . It belongs to the class of water-soluble food color additives . These synthetic food colors are commonly used for the maintenance and improvement of color appearance in foods .

Safety And Hazards

Fast Yellow AB is harmful and has been implicated in non-atopic asthma . It is now delisted in both Europe and USA and is forbidden if used in foods and drinks .

Future Directions

The future directions of Fast Yellow AB research could involve further studies on its degradation process . The productivity of the sonophotocatalytic degradation process indicates potential for future research .

properties

IUPAC Name

disodium;2-amino-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O6S2.2Na/c13-11-6-3-9(7-12(11)23(19,20)21)15-14-8-1-4-10(5-2-8)22(16,17)18;;/h1-7H,13H2,(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVGTPBMTFTMRT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3Na2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00889458
Record name C.I. Acid Yellow 9
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Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name C.I. Acid Yellow 9
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Product Name

Fast Yellow AB

CAS RN

2706-28-7, 79873-36-2
Record name C.I. Acid Yellow 9
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Record name Benzenesulfonic acid, 2-amino-5-(2-(4-sulfophenyl)diazenyl)-, sodium salt (1:?)
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Record name Benzenesulfonic acid, 2-amino-5-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:2)
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Record name Benzenesulfonic acid, 2-amino-5-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:?)
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Record name C.I. Acid Yellow 9
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Record name Disodium 2-amino-5-[(4-sulphonatophenyl)azo]benzenesulphonate
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Record name Benzenesulfonic acid, 2-amino-5-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:?)
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Record name ACID YELLOW 9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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